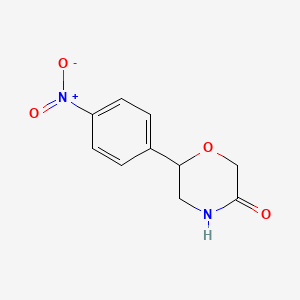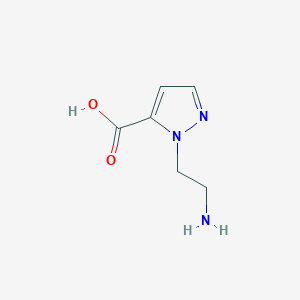![molecular formula C13H15BrN2O3 B12830290 Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12830290.png)
Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound featuring a tetrahydropyran ring, a brominated dihydropyrrolopyridine core, and a carboxylate ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as tetrahydro-2H-pyran-4-ol and 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine.
Esterification: The tetrahydro-2H-pyran-4-ol undergoes esterification with 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature, followed by purification using column chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
Batch Reactors: Using batch reactors for controlled esterification reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.
Purification: Employing large-scale chromatographic techniques or crystallization methods for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the de-brominated product.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Protecting Groups: The tetrahydropyran ring can act as a protecting group for alcohols in multi-step organic syntheses.
Biology
Enzyme Inhibitors: Potential use as enzyme inhibitors due to the presence of the brominated pyrrolopyridine core.
Biological Probes: Utilized in the development of biological probes for studying cellular processes.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules. The brominated pyrrolopyridine core can interact with enzyme active sites, potentially inhibiting their activity. The ester functional group may facilitate cellular uptake and distribution.
Molecular Targets and Pathways
Enzymes: Inhibition of specific enzymes involved in disease pathways.
Cellular Pathways: Modulation of signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: Lacks the tetrahydropyran ring, making it less versatile in synthetic applications.
Tetrahydro-2H-pyran-4-yl esters: Similar esters with different substituents on the pyrrolopyridine core.
Uniqueness
Structural Complexity: The combination of a tetrahydropyran ring and a brominated pyrrolopyridine core is unique, providing distinct chemical reactivity and biological activity.
Versatility: The compound’s structure allows for diverse chemical modifications, making it valuable in various research and industrial applications.
This detailed overview highlights the significance of Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate in scientific research and industrial applications
Eigenschaften
Molekularformel |
C13H15BrN2O3 |
|---|---|
Molekulargewicht |
327.17 g/mol |
IUPAC-Name |
oxan-4-yl 6-bromo-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O3/c14-9-7-12-11(15-8-9)1-4-16(12)13(17)19-10-2-5-18-6-3-10/h7-8,10H,1-6H2 |
InChI-Schlüssel |
NYAQFTMSGBDKDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1OC(=O)N2CCC3=C2C=C(C=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



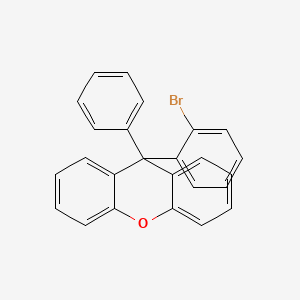
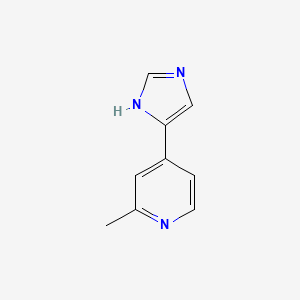
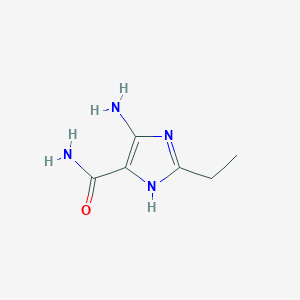
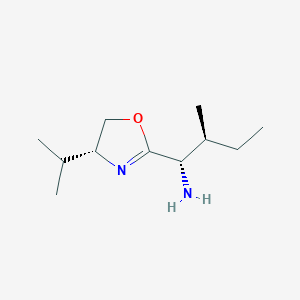
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12830258.png)

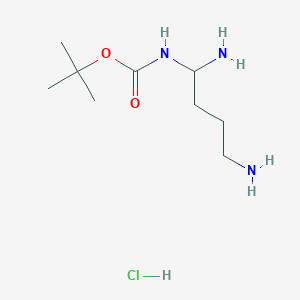
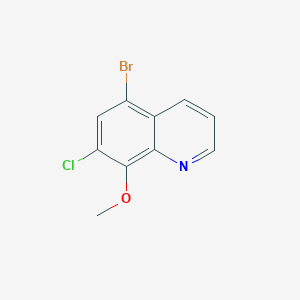
![sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate](/img/structure/B12830278.png)
![1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone](/img/structure/B12830284.png)

